molecular formula C17H25N3O3 B1379131 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester CAS No. 883106-41-0

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

Cat. No.: B1379131
CAS No.: 883106-41-0
M. Wt: 319.4 g/mol
InChI Key: YFNYWTHTAIGDBX-UHFFFAOYSA-N
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Description

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and reactivity. It is used in various scientific research applications, including drug development and materials synthesis .

Preparation Methods

The synthesis of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester typically involves the reaction of 3-aminobenzoic acid with piperidine-4-carboxylic acid tert-butyl ester under specific conditions. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[1-(3-aminobenzoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNYWTHTAIGDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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